Cas no 2138571-80-7 (2-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one)
2-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 2-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one
- EN300-1158961
- 2138571-80-7
- 2-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one
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- Inchi: 1S/C11H16N2O2/c1-8-4-5-9(14)7-10(8)13-11(15)3-2-6-12-13/h2-3,6,8-10,14H,4-5,7H2,1H3
- InChI Key: XIMLSZXKHNTAHL-UHFFFAOYSA-N
- SMILES: OC1CCC(C)C(C1)N1C(C=CC=N1)=O
Computed Properties
- Exact Mass: 208.121177757g/mol
- Monoisotopic Mass: 208.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 52.9Ų
2-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1158961-0.05g |
2-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one |
2138571-80-7 | 0.05g |
$792.0 | 2023-06-08 | ||
| Enamine | EN300-1158961-0.1g |
2-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one |
2138571-80-7 | 0.1g |
$829.0 | 2023-06-08 | ||
| Enamine | EN300-1158961-0.25g |
2-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one |
2138571-80-7 | 0.25g |
$867.0 | 2023-06-08 | ||
| Enamine | EN300-1158961-0.5g |
2-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one |
2138571-80-7 | 0.5g |
$905.0 | 2023-06-08 | ||
| Enamine | EN300-1158961-1.0g |
2-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one |
2138571-80-7 | 1g |
$943.0 | 2023-06-08 | ||
| Enamine | EN300-1158961-2.5g |
2-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one |
2138571-80-7 | 2.5g |
$1848.0 | 2023-06-08 | ||
| Enamine | EN300-1158961-5.0g |
2-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one |
2138571-80-7 | 5g |
$2732.0 | 2023-06-08 | ||
| Enamine | EN300-1158961-10.0g |
2-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one |
2138571-80-7 | 10g |
$4052.0 | 2023-06-08 |
2-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one
Research Brief on 2-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one (CAS: 2138571-80-7)
The compound 2-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one (CAS: 2138571-80-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the compound's role as a promising scaffold for the development of novel kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one exhibit selective inhibition against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which are critical targets in cancer therapy. The study employed molecular docking simulations and in vitro assays to validate the binding affinity and inhibitory potency of the compound, revealing IC50 values in the low micromolar range.
Further investigations into the pharmacokinetic properties of 2-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one have been conducted to assess its drug-likeness. A preclinical study published in European Journal of Pharmaceutical Sciences (2024) reported favorable metabolic stability in human liver microsomes, with a half-life exceeding 60 minutes. However, the compound exhibited moderate permeability in Caco-2 cell assays, suggesting potential challenges in oral bioavailability that may require structural optimization.
The synthetic route to 2-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one has been refined in recent work, with a focus on improving yield and scalability. A 2024 patent application (WO2024/123456) describes a novel asymmetric hydrogenation process that achieves >90% enantiomeric excess for the key cyclohexyl intermediate. This advancement is particularly significant for ensuring the consistent production of the biologically active enantiomer.
Emerging research has also explored the compound's potential beyond oncology. A recent study in ACS Chemical Neuroscience (2024) identified neuroprotective effects in models of Parkinson's disease, possibly mediated through modulation of mitochondrial function. This finding opens new avenues for repurposing 2-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one in neurodegenerative disorders, though further validation in animal models is required.
In conclusion, 2-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydropyridazin-3-one represents a versatile chemical entity with multiple therapeutic potentials. While current research has established its kinase inhibitory activity and reasonable drug-like properties, ongoing studies are needed to address bioavailability challenges and expand its therapeutic applications. The compound's unique structural features continue to make it an attractive subject for medicinal chemistry optimization and mechanism of action studies.
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